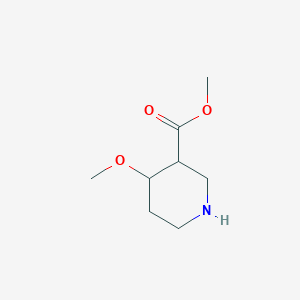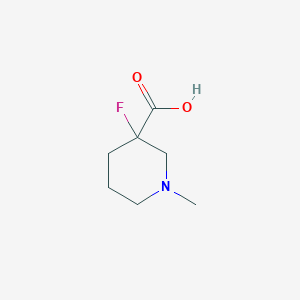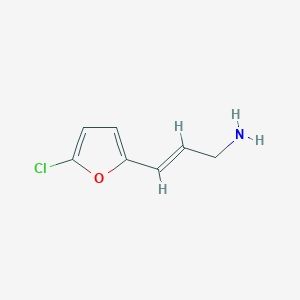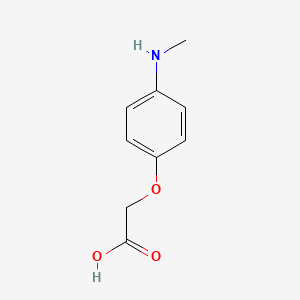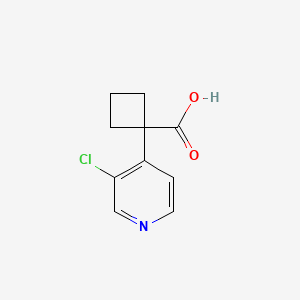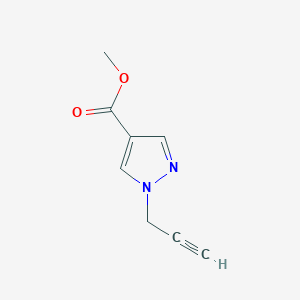
methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a prop-2-yn-1-yl group at the 1-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate typically involves the alkylation of methyl pyrazole-4-carboxylate with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.
化学反応の分析
Types of Reactions
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various ester or amide derivatives.
科学的研究の応用
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound has a similar structure but contains an indole ring instead of a pyrazole ring.
1-Methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine: This compound features a hydrazine group and a benzylidene moiety.
Uniqueness
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
methyl 1-prop-2-ynylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-3-4-10-6-7(5-9-10)8(11)12-2/h1,5-6H,4H2,2H3 |
InChIキー |
PMHJYOSVWCPQQJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=C1)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


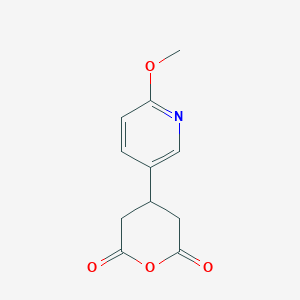
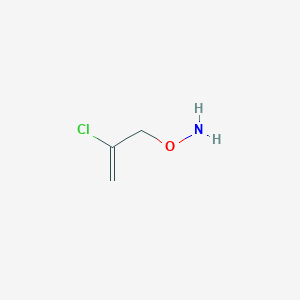
![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)




